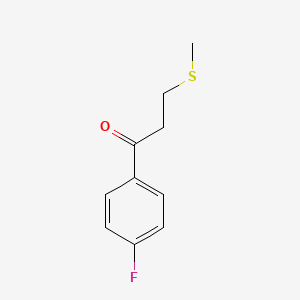![molecular formula C10H15N3O3 B13539120 8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CH
Systematic Name: this compound
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:
-
Oxadiazole Formation
- Start with a suitable precursor containing the oxadiazole moiety.
- Introduce the methoxymethyl group at the desired position.
- Cyclize to form the 1,2,4-oxadiazole ring.
-
Spiroannulation
- Introduce the spiro[3.4]octane scaffold by reacting the oxadiazole intermediate with a suitable spirocyclic compound.
Industrial Production
While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Reactivity
Oxidation/Reduction: Investigate its behavior under oxidative or reductive conditions.
Substitution Reactions: Explore its reactivity toward nucleophiles or electrophiles.
Common Reagents and Conditions: Utilize reagents like acids, bases, or metal catalysts.
Major Products
The major products depend on the specific reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry
Pharmacophore Design: The 1,2,4-oxadiazole moiety serves as a pharmacophore for designing novel pesticides and other bioactive compounds.
Catalysis: Investigate its potential as a catalyst or ligand in organic transformations.
Biology and Medicine
Antibacterial Activity: Compound 5u and 5v exhibit excellent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv.
Nematocidal Activity: Explore its potential as a nematocide.
Industry
Pesticide Development: Evaluate its efficacy as an agricultural pesticide.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare its structure, reactivity, and biological activity with related molecules. Researchers often explore analogs to optimize properties.
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octane |
InChI |
InChI=1S/C10H15N3O3/c1-14-3-8-12-9(16-13-8)7-2-11-4-10(7)5-15-6-10/h7,11H,2-6H2,1H3 |
InChI Key |
WTAVBQPCMGUCSB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=N1)C2CNCC23COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


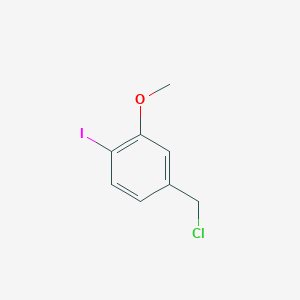
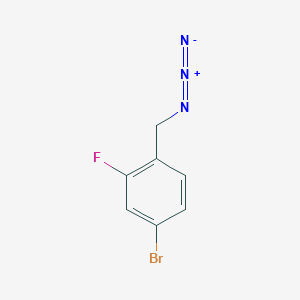
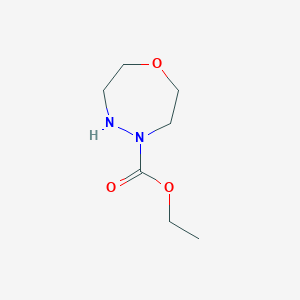



![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

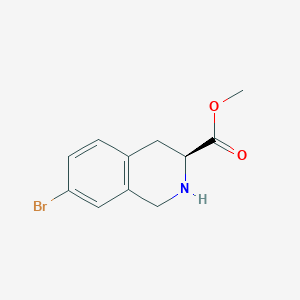
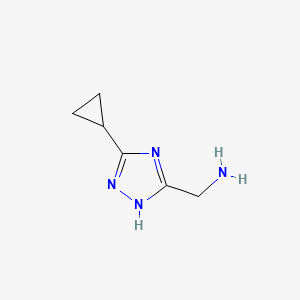
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)
